Litronesib Racemate
Overview
Description
Litronesib Racemate, also known as LY2523355 Racemate, is a racemic mixture of litronesib. Litronesib is a selective, allosteric inhibitor of kinesin spindle protein Eg5, which plays a crucial role in bipolar spindle formation during mitosis. This compound has been investigated for its potential use in cancer therapy due to its ability to induce mitotic arrest and subsequent cell death in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Litronesib Racemate involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the formation of the desired intermediates and final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pH, and reaction time, as well as the use of advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Litronesib Racemate undergoes various chemical reactions, including:
Racemization: The compound exhibits chiral instability at pH 6 and above, leading to racemization through a base-catalyzed mechanism.
Oxidation and Reduction:
Common Reagents and Conditions
Racemization: This reaction is facilitated by bases, with the rate of racemization increasing with pH.
Major Products Formed
Scientific Research Applications
It has shown promise in preclinical and clinical studies for the treatment of various types of cancer, including solid tumors, ovarian cancer, gastric cancer, prostate cancer, and acute leukemia . The compound’s ability to selectively inhibit kinesin spindle protein Eg5 makes it a valuable tool for studying mitotic processes and developing targeted cancer therapies .
Mechanism of Action
Litronesib Racemate exerts its effects by selectively inhibiting kinesin spindle protein Eg5, a motor protein essential for bipolar spindle formation during mitosis. Inhibition of Eg5 prevents centrosome separation and mitotic spindle assembly, leading to the formation of monopolar spindles, activation of spindle checkpoint proteins, mitotic arrest, and eventually cell death . This mechanism is particularly effective in rapidly dividing cancer cells, making this compound a potent anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Ispinesib: Another Eg5 inhibitor with a similar mechanism of action.
Filanesib: A kinesin spindle protein inhibitor used in cancer therapy.
Monastrol: A small molecule inhibitor of Eg5 with a different chemical structure but similar biological activity.
Uniqueness of Litronesib Racemate
This compound is unique due to its specific allosteric inhibition of kinesin spindle protein Eg5, which distinguishes it from other antimitotic agents such as taxanes and vinca alkaloids. Unlike these traditional agents, this compound does not cause neuropathic adverse events, making it a safer alternative for cancer therapy .
Properties
IUPAC Name |
N-[4-(2,2-dimethylpropanoyl)-5-[[2-(ethylamino)ethylsulfonylamino]methyl]-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N5O4S2/c1-8-24-14-15-34(31,32)25-16-23(17-12-10-9-11-13-17)28(19(30)22(5,6)7)27-20(33-23)26-18(29)21(2,3)4/h9-13,24-25H,8,14-16H2,1-7H3,(H,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAFBXLHPINSIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCS(=O)(=O)NCC1(N(N=C(S1)NC(=O)C(C)(C)C)C(=O)C(C)(C)C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701100440 | |
Record name | N-[4-(2,2-Dimethyl-1-oxopropyl)-5-[[[[2-(ethylamino)ethyl]sulfonyl]amino]methyl]-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701100440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
546111-97-1 | |
Record name | N-[4-(2,2-Dimethyl-1-oxopropyl)-5-[[[[2-(ethylamino)ethyl]sulfonyl]amino]methyl]-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=546111-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(2,2-Dimethyl-1-oxopropyl)-5-[[[[2-(ethylamino)ethyl]sulfonyl]amino]methyl]-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701100440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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